molecular formula C19H13ClN4O6 B2473439 N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-37-3

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2473439
CAS No.: 941953-37-3
M. Wt: 428.79
InChI Key: HANMIAFSTDKCJC-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic dihydropyridine-3-carboxamide derivative designed for advanced chemical and biological research. This compound features a complex molecular architecture, integrating a 1,2-dihydropyridin-2-one core that is N-benzylated with a 3-nitrobenzyl group and functionalized at the 3-position with a carboxamide linkage to a 4-chloro-3-nitrophenyl ring. This specific arrangement of electron-withdrawing nitro and chloro substituents is strategically chosen to influence the compound's electronic properties, binding affinity, and overall reactivity, making it a valuable scaffold for exploration in medicinal chemistry and drug discovery. Compounds within this chemical class are frequently investigated for their potential to interact with a variety of biological targets, such as enzymes and receptors. The dihydropyridine core is a privileged structure in pharmacology, known for its diverse biological activities. While the specific mechanism of action for this analog is a subject of ongoing research, its structural features suggest potential as a key intermediate for the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns aimed at identifying new therapeutic agents. Researchers can utilize this compound to study structure-activity relationships (SAR), develop novel enzyme inhibitors, or explore new chemical spaces in organic synthesis. This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O6/c20-16-7-6-13(10-17(16)24(29)30)21-18(25)15-5-2-8-22(19(15)26)11-12-3-1-4-14(9-12)23(27)28/h1-10H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANMIAFSTDKCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This compound belongs to the dihydropyridine class, which has been extensively studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C19H15ClN4O4. The compound features a dihydropyridine core with multiple nitro and chloro substituents that may influence its biological reactivity.

PropertyValue
Molecular FormulaC19H15ClN4O4
Molecular Weight396.80 g/mol
CAS NumberNot available
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include the formation of the dihydropyridine core followed by the introduction of nitro and chloro groups through electrophilic aromatic substitution reactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study demonstrated that dihydropyridine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential metabolic pathways. While specific data on this compound is limited, its structural analogs have shown promising results against various pathogens .

Anticancer Properties

Dihydropyridine derivatives are also explored for their anticancer properties. Studies have suggested that these compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of cell cycle progression and the activation of apoptotic pathways. For instance, compounds with nitro substituents have been reported to enhance cytotoxicity in certain cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented. Dihydropyridines can inhibit pro-inflammatory cytokine production and modulate signaling pathways associated with inflammation. This activity may be attributed to their ability to interact with various molecular targets involved in inflammatory responses .

Case Studies

  • Antimicrobial Activity Study : A derivative similar to N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial efficacy.
  • Cytotoxicity Assay : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that a related compound induced apoptosis at concentrations above 50 µM, with an IC50 value indicating effective cytotoxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of bioactive molecules:

Compound Key Substituents Biological Activity Reference
N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Target) 3-Nitrobenzyl, 4-chloro-3-nitrophenyl Not explicitly reported
4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (11) 4-Chloro-benzoyl, sulfonamide Antimicrobial (broad-spectrum)
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine Bromophenyl, naphthyl Cytotoxic (anticancer potential)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Adamantyl, pentyl Not explicitly reported
  • Similar nitro-substituted compounds, such as those in , exhibit potent antimicrobial activity due to these electron-withdrawing groups .
  • Carboxamide Linkage : The carboxamide group is critical for hydrogen bonding in biological targets. This feature is shared with naphthyridine derivatives (), where carboxamide moieties improve solubility and target affinity .

Physicochemical Properties

Spectral and physical data from highlight trends in similar compounds:

Property Target Compound N-(4-Nitrophenyl)-3-oxobutanamide () 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine ()
Melting Point Not reported 160–162°C 245–247°C
IR (C=O stretch) Not reported 1680 cm⁻¹ N/A
Molecular Weight ~458 g/mol 292 g/mol 394 g/mol

The higher molecular weight and nitro groups in the target compound likely increase its logP compared to simpler analogues, affecting membrane permeability .

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